Cas no 2012949-71-0 (4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile)

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a specialized pyrazole-based nitrile compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a reactive amino group and a sterically hindered nitrile moiety, offering versatility in further functionalization. The compound's stability is enhanced by the 2,2-dimethylpentanenitrile framework, while the pyrazole ring provides a heterocyclic scaffold conducive to bioactivity. This intermediate is particularly valuable for constructing complex molecules due to its balanced reactivity and selectivity. Its synthetic utility is underscored by the compatibility of its functional groups with a range of coupling and condensation reactions, making it a useful building block in medicinal chemistry and material science research.
4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile structure
2012949-71-0 structure
Product Name:4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
CAS No:2012949-71-0
MF:C11H18N4
MW:206.287421703339
CID:6349421
PubChem ID:165472707
Update Time:2025-10-18

4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile
    • EN300-1111867
    • 2012949-71-0
    • Inchi: 1S/C11H18N4/c1-8-5-10(13)14-15(8)9(2)6-11(3,4)7-12/h5,9H,6H2,1-4H3,(H2,13,14)
    • InChI Key: IOMWFUSZNVZZNH-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)C(C)CC(C#N)(C)C

Computed Properties

  • Exact Mass: 206.153146591g/mol
  • Monoisotopic Mass: 206.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 67.6Ų

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Additional information on 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Research Brief on 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS: 2012949-71-0)

The compound 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS: 2012949-71-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile, which include a pyrazole ring and a nitrile group. These moieties are known to confer diverse biological activities, making the compound a promising scaffold for drug development. Researchers have explored its role as an inhibitor of specific enzymes involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against protein kinases, particularly those implicated in cancer progression. The study employed in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target enzymes. The results indicated a high affinity and selectivity, suggesting its potential as a lead compound for further optimization.

Another area of interest is the compound's metabolic stability and pharmacokinetic properties. A recent preclinical investigation reported in Bioorganic & Medicinal Chemistry Letters evaluated the compound's bioavailability and tissue distribution in rodent models. The findings revealed favorable pharmacokinetic profiles, with adequate plasma concentrations and minimal off-target effects, supporting its candidacy for further development.

Despite these promising results, challenges remain in optimizing the compound's efficacy and safety profile. Current research efforts are focused on structural modifications to enhance its potency and reduce potential toxicity. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 4-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile represents a compelling case study in the intersection of chemical synthesis and therapeutic discovery. Its multifaceted biological activities and favorable pharmacokinetic properties position it as a valuable candidate for future drug development. Continued research and collaboration will be essential to unlock its full potential in addressing unmet medical needs.

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